3,5-Bis(4-chlorophenyl)phenol
Description
3,5-Bis(4-chlorophenyl)phenol is a trisubstituted phenolic compound featuring two 4-chlorophenyl groups at the 3- and 5-positions of the central phenol ring. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The chlorophenyl substituents enhance hydrophobicity and influence intermolecular interactions (e.g., π-π stacking and halogen bonding), which are critical for crystal packing and material stability .
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFYOCXWECHPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-chlorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3,5-Bis(4-chlorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on phenolic derivatives significantly alter physical properties such as melting points, solubility, and crystallinity. Selected comparisons are summarized below:
Notes:
- Chlorophenyl groups enhance crystallinity compared to methoxy or methyl substituents due to stronger intermolecular forces.
- Trifluoromethyl groups (in 3,5-Bis(trifluoromethyl)phenol) increase acidity (ΔrH° = 1379 kJ/mol for deprotonation) compared to chlorophenyl analogs, where Cl is less electron-withdrawing .
Chemical Reactivity and Functionalization
- Electrophilic Substitution: The electron-withdrawing Cl groups deactivate the phenol ring, directing further substitutions to meta/para positions. This contrasts with methoxy-substituted phenols (e.g., 9d), where electron-donating groups activate ortho/para positions .
Biological Activity
Overview
3,5-Bis(4-chlorophenyl)phenol, also known by its IUPAC name, is an organic compound characterized by two 4-chlorophenyl groups attached to a phenolic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive examination of the biological activity of this compound, supported by research findings and data tables.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H12Cl2O |
| Molecular Weight | 335.19 g/mol |
| Melting Point | 150-152 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phenolic hydroxyl group. This interaction allows for:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Redox Reactions : The compound can undergo oxidation and reduction, affecting cellular oxidative stress pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
- Minimum Inhibitory Concentration (MIC) : The MIC values against specific bacteria were found to be in the range of 50-200 μg/mL.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:
- Cell Lines Tested : CT26 (murine colon cancer), MCF-7 (breast cancer).
- Results : The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 20 to 50 μM .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. It appears to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.
- Experimental Findings : Inflammation markers such as TNF-α and IL-6 were significantly reduced in treated cell cultures compared to controls.
Case Studies
- Study on Antiproliferative Activity :
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed notable inhibition zones against E. coli and S. aureus.
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Bisphenol derivative | High | Moderate |
| 4-Chlorophenol | Monophenolic compound | Moderate | Low |
| Bisphenol A | Bisphenolic compound | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
